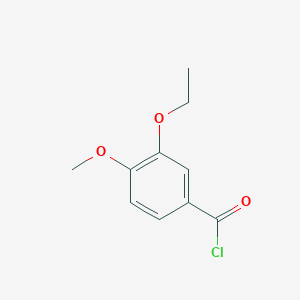
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: is a chiral oxirane derivative with significant applications in organic synthesis and pharmaceuticals. This compound features an oxirane ring (epoxide) substituted with an ethoxycarbonyl group and a carboxylic acid group, making it a versatile building block in chemical synthesis.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid (MCPBA) .
Ring-Closing Metathesis: Another approach is the ring-closing metathesis of dienes, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.
Industrial Production Methods:
Large-Scale Epoxidation: Industrial-scale production often employs hydrogen peroxide or peracetic acid for epoxidation, ensuring high yields and cost-effectiveness.
Catalytic Methods: Catalysts like titanium silicalite (TS-1) are used to enhance the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: undergoes various types of reactions:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like OsO4 or NaIO4 .
Reduction: Reduction of the carboxylic acid group can be achieved using LiAlH4 or BH3 .
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, often using amines or alcohols.
Common Reagents and Conditions:
Oxidation: OsO4, NaIO4, H2O2
Reduction: LiAlH4, BH3, THF
Substitution: NH3, EtOH, H2O
Major Products Formed:
Diols: From oxidation reactions
Alcohols: From reduction of the carboxylic acid group
Substituted Oxiranes: From nucleophilic substitution
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research across various fields:
Chemistry: It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the derivative and its intended use.
Comparación Con Compuestos Similares
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
(2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: The enantiomer with opposite stereochemistry.
3-(ethoxycarbonyl)oxirane-2-carboxylic acid (racemic mixture): A mixture of both enantiomers.
3-(methoxycarbonyl)oxirane-2-carboxylic acid: A similar compound with a methoxycarbonyl group instead of ethoxycarbonyl.
These compounds differ in their biological activity and physical properties due to variations in their stereochemistry and substituents.
Propiedades
IUPAC Name |
(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid](/img/structure/B7810443.png)

![(3R)-2-azoniabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B7810457.png)
![1-[(1R,2R)-2-methylcyclobutyl]ethanone](/img/structure/B7810471.png)


